![molecular formula C12H17FN6O3 B13919856 (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analogue. It is characterized by its unique structure, which includes a fluorine atom and a dimethylamino group attached to the purine base. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then modified to introduce the dimethylamino group.
Glycosylation: The purine base is then glycosylated with a protected sugar moiety, followed by deprotection to yield the final nucleoside analogue.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the purine base.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the fluorine atom can produce a variety of substituted purine analogues.
科学研究应用
(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through:
Inhibition of Polymerases: The compound can inhibit DNA and RNA polymerases, preventing the elongation of nucleic acid chains.
Chain Termination: Once incorporated into a growing nucleic acid chain, the compound can cause premature termination of synthesis.
Enzyme Interaction: It may also interact with enzymes involved in nucleic acid repair and replication, further inhibiting cellular processes.
相似化合物的比较
(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: can be compared with other nucleoside analogues such as:
Acyclovir: An antiviral compound used to treat herpes infections. Unlike acyclovir, the compound contains a fluorine atom and a dimethylamino group, which may enhance its activity and specificity.
Zidovudine: An antiretroviral drug used in the treatment of HIV. The presence of the fluorine atom in may confer different pharmacokinetic properties compared to zidovudine.
Gemcitabine: A chemotherapeutic agent used in cancer treatment. The structural differences, including the fluorine atom and the dimethylamino group, make
属性
分子式 |
C12H17FN6O3 |
|---|---|
分子量 |
312.30 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17FN6O3/c1-18(2)9-7-10(17-12(14)16-9)19(4-15-7)11-6(13)8(21)5(3-20)22-11/h4-6,8,11,20-21H,3H2,1-2H3,(H2,14,16,17)/t5-,6+,8-,11-/m1/s1 |
InChI 键 |
KPARWUJDCIURDN-WCGPTHBMSA-N |
手性 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |
规范 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
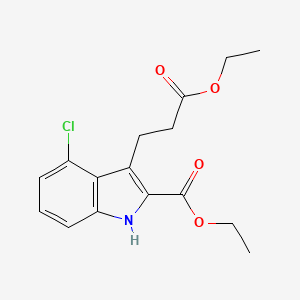
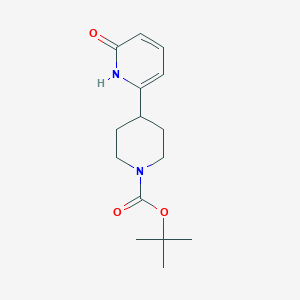
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)

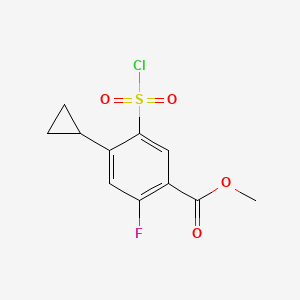

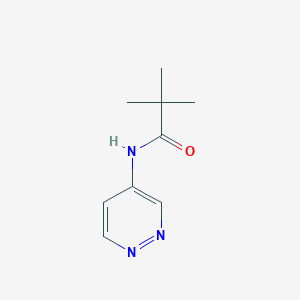
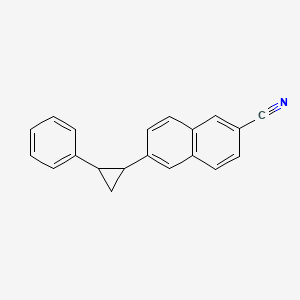
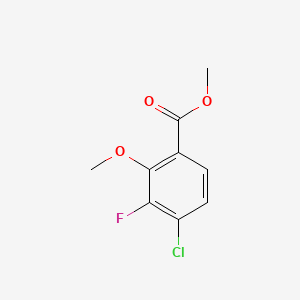

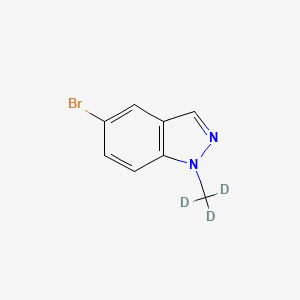
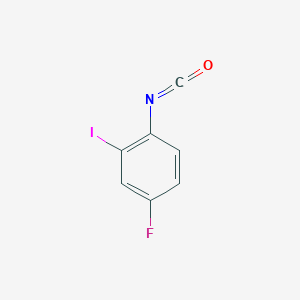
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
